molecular formula C33H34N4O6 B1666253 Azelnidipine CAS No. 123524-52-7

Azelnidipine

Cat. No.: B1666253
CAS No.: 123524-52-7
M. Wt: 582.6 g/mol
InChI Key: ZKFQEACEUNWPMT-UHFFFAOYSA-N
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Description

Azelnidipine is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. It is marketed by Daiichi-Sankyo Pharmaceuticals, Inc. in Japan. This compound is known for its gradual onset of action and long-lasting decrease in blood pressure, with minimal increase in heart rate compared to other calcium channel blockers .

Mechanism of Action

Target of Action

Azelnidipine, a dihydropyridine calcium channel blocker , primarily targets the L-type calcium channels located in the smooth muscles of vascular walls . These channels play a crucial role in regulating the contraction of vascular smooth muscle, which in turn influences blood pressure .

Mode of Action

This compound exerts its therapeutic effect by inhibiting the trans-membrane influx of calcium ions through these voltage-dependent L-type calcium channels . Normally, the influx of calcium ions induces smooth muscle contraction, contributing to hypertension.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, this compound disrupts the normal calcium ion flux across the cell membrane. This disruption leads to a decrease in intracellular calcium levels, which in turn results in the relaxation of vascular smooth muscle and a decrease in peripheral resistance .

Pharmacokinetics

Like most members of its class, this compound primarily undergoes first-pass hepatic metabolism. It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product . This metabolic process can interact with other drugs or compounds that are substrates for this enzyme, potentially affecting the bioavailability of this compound .

Result of Action

The primary molecular effect of this compound is the inhibition of calcium ion influx into vascular smooth muscle cells, leading to muscle relaxation and a decrease in blood pressure . On a cellular level, this compound has been shown to reduce heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity . It also has cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has been found to prevent insulin resistance .

Action Environment

For instance, substances that induce or inhibit CYP3A4 could affect the metabolism and consequently the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . It interacts with various types of Ca2+ channels, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels . Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked by this compound, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure .

Cellular Effects

This compound is a vasodilator that induces a gradual decrease in blood pressure in hypertensive patients . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity . Clinical studies have demonstrated that this compound markedly reduced heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity . This compound has also been confirmed to have cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has also been found to prevent insulin resistance .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . This results in the relaxation of vascular smooth muscle walls and decreased blood pressure .

Temporal Effects in Laboratory Settings

This compound has been shown to maintain peritubular capillary blood flow and improve renal hypoxia and tubulointerstitial injury induced by angiotensin II infusion in rats . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve renal microcirculation in angiotensin II infusion rats . These tubulointerstitial injuries in angiotensin II-infused rats were more effectively reduced by this compound than by nifedipine .

Metabolic Pathways

This compound primarily undergoes first-pass hepatic metabolism . It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product . It may interact with other drugs or compounds that are substrates for this enzyme .

Transport and Distribution

This compound is lipophilic and has a potent affinity for membranes of vascular smooth muscle cells . This property likely influences its transport and distribution within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is likely associated with its lipophilic nature and its affinity for membranes of vascular smooth muscle cells

Preparation Methods

Chemical Reactions Analysis

Azelnidipine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Azelnidipine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Azelnidipine is often compared to other calcium channel blockers, such as amlodipine. While both compounds are effective in lowering blood pressure, this compound has a more gradual onset of action and a longer-lasting effect. Additionally, this compound does not induce reflex tachycardia, which is a common side effect of other calcium channel blockers . Other similar compounds include nifedipine, felodipine, and lercanidipine, each with unique pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFQEACEUNWPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020120
Record name Azelnidipine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls. Ca2+ channels are classified into various categories, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels. The L-type Ca2+ channels. Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure.
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

123524-52-7
Record name Azelnidipine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Azelnidipine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
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Record name Azelnidipine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
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Record name AZELNIDIPINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Melting Point

193-195
Record name Azelnidipine
Source DrugBank
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Synthesis routes and methods

Procedure details

According to Japanese Examined Patent Publication (Kokoku) No. Hei 3-31715, sodium methoxide (0.27 g) was added to a solution of 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester (1.39 g) and amidinoacetic acid (1-benzhydryl-3-azetidinyl) ester acetate (1.62 g) in isopropyl alcohol (80 ml) and the mixture was heated under reflux for 4 hours. After the reaction mixture was cooled, insoluble material was removed and the solvent was evaporated under reduced pressure. The thus obtained residue was dissolved in ethyl acetate and the mixture was washed with water, followed by drying over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was subjected to silica gel column chromatography (toluene:ethyl acetate=3:1) to obtain pale yellow (±)-2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-(1-diphenylmethylazetidin-3-yl) ester 5-isopropyl ester (2.17 g, 74%).
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Azelnidipine
Reactant of Route 2
Reactant of Route 2
Azelnidipine

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